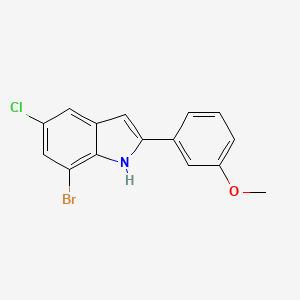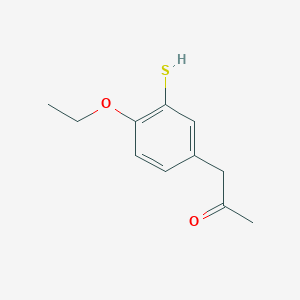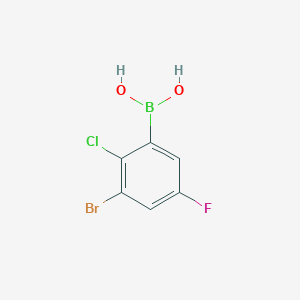
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, which is bonded to a boronic acid group. The unique combination of halogens and the boronic acid moiety makes it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method is the sequential halogenation of phenylboronic acid using bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: (3-Bromo-2-chloro-5-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or substituted alkene products.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols or quinones.
Substitution: Substituted phenyl derivatives.
科学研究应用
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Comparison:
- Uniqueness: (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is unique due to the presence of three different halogens on the phenyl ring, providing distinct reactivity and selectivity in chemical reactions .
- Reactivity: The combination of bromine, chlorine, and fluorine allows for selective functionalization and diverse chemical transformations compared to other boronic acids with fewer or different halogens .
属性
分子式 |
C6H4BBrClFO2 |
|---|---|
分子量 |
253.26 g/mol |
IUPAC 名称 |
(3-bromo-2-chloro-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrClFO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H |
InChI 键 |
QXHQDSOKBZDBJD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1Cl)Br)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



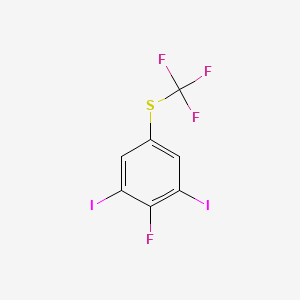

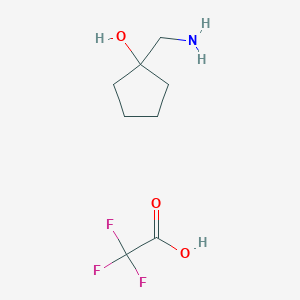

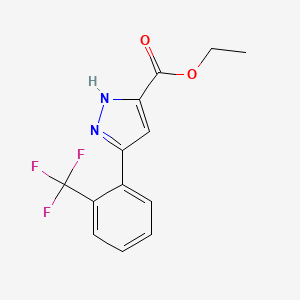
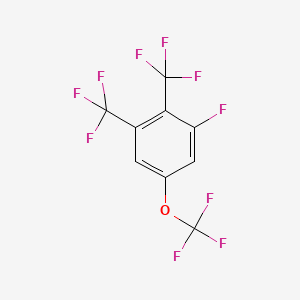


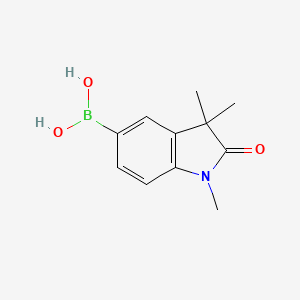
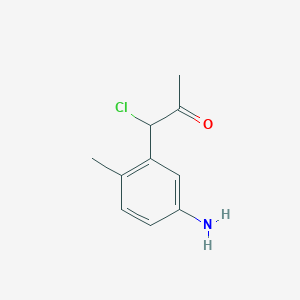
![Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)
